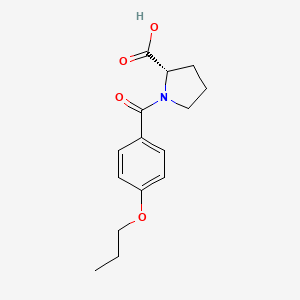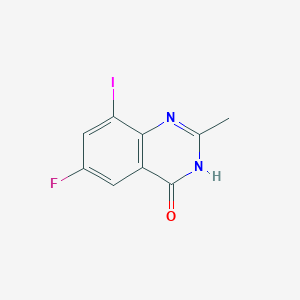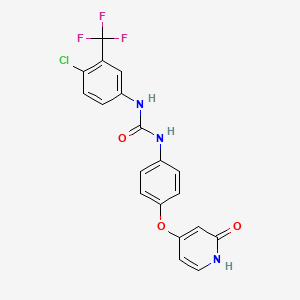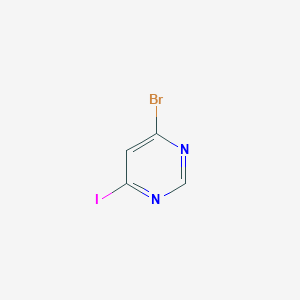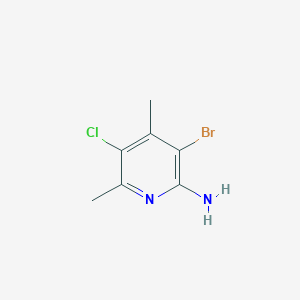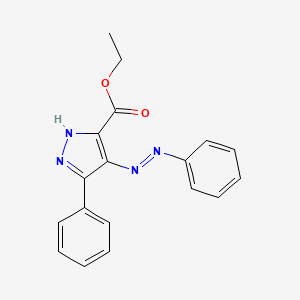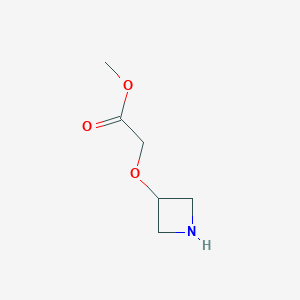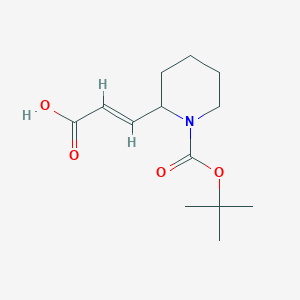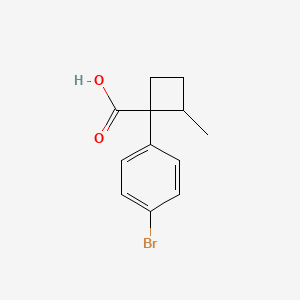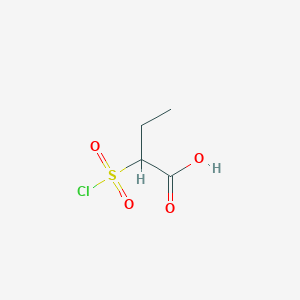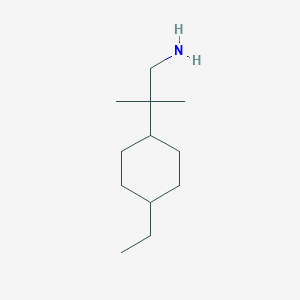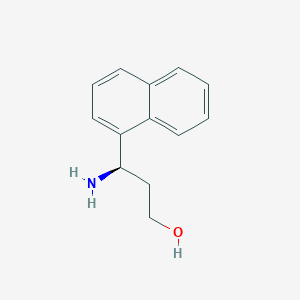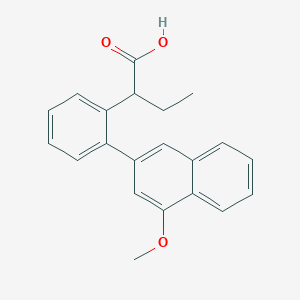
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is an organic compound with the molecular formula C19H16O3. It is known for its unique structural features, which include a naphthalene ring substituted with a methoxy group and a phenylbutanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxynaphthalene with a suitable acyl chloride, followed by a series of reactions to introduce the phenyl and butanoic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(2-(4-Hydroxynaphthalen-2-yl)phenyl)butanoic acid.
Reduction: Formation of 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The pathways involved could include modulation of inflammatory mediators or disruption of microbial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxynaphthalen-2-yl)acetic acid
- 2-(4-Methoxynaphthalen-2-yl)propanoic acid
- 2-(4-Methoxynaphthalen-2-yl)benzoic acid
Uniqueness
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C21H20O3 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[2-(4-methoxynaphthalen-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C21H20O3/c1-3-16(21(22)23)19-11-7-6-9-17(19)15-12-14-8-4-5-10-18(14)20(13-15)24-2/h4-13,16H,3H2,1-2H3,(H,22,23) |
Clave InChI |
AVPPPGSWCBWIJV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1C2=CC3=CC=CC=C3C(=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


